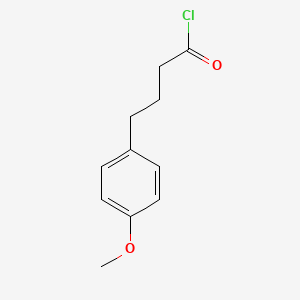

4-(4-Methoxyphenyl)butanoyl chloride

Description

Significance as a Key Synthetic Intermediate in Organic Synthesis

The primary significance of 4-(4-Methoxyphenyl)butanoyl chloride in organic synthesis lies in its high reactivity, characteristic of acyl chlorides, which allows it to participate in a variety of nucleophilic substitution reactions. This reactivity makes it an excellent electrophile for forging new carbon-carbon and carbon-heteroatom bonds.

The compound is typically synthesized from its parent carboxylic acid, 4-(4-methoxyphenyl)butanoic acid, through reaction with a chlorinating agent like thionyl chloride (SOCl₂). This conversion is a standard and efficient method for activating the carboxyl group for subsequent reactions google.com.

Table 1: Synthesis of this compound

| Reactant | Reagent | Product |

|---|---|---|

| 4-(4-Methoxyphenyl)butanoic acid | Thionyl chloride (SOCl₂) | This compound |

Once formed, the most notable application of this compound is as a precursor in intramolecular Friedel-Crafts acylation reactions. In the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), the acyl chloride group reacts with its own electron-rich methoxyphenyl ring to form a new six-membered ring. This cyclization reaction yields 7-methoxy-1-tetralone, a bicyclic ketone, in a controlled and efficient manner google.com.

Table 2: Key Intramolecular Friedel-Crafts Acylation Reaction

| Reactant | Catalyst | Product |

|---|---|---|

| This compound | Aluminum chloride (AlCl₃) | 7-Methoxy-1-tetralone |

This transformation is a powerful method for constructing the tetralone scaffold, which is a core structural motif in many biologically active compounds. The reliability of this reaction underscores the compound's value as a dependable synthetic intermediate.

Contemporary Research Importance and Scope

The contemporary importance of this compound is intrinsically linked to the chemical entities it helps to create. Its relevance extends into medicinal chemistry and pharmacological research, primarily through two key avenues: its role in the synthesis of the pharmaceutical candidate LY518674 and the utility of its direct product, 7-methoxy-1-tetralone, as a building block and a bioactive molecule itself.

A significant area of research demonstrating the compound's relevance is the large-scale synthesis of LY518674, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist acs.org. This agent was developed to treat dyslipidemia, a condition characterized by unhealthy levels of lipids in the blood, by raising levels of high-density lipoprotein cholesterol (HDL-c) acs.orgnih.gov. The synthesis of a key intermediate for LY518674 starts from 4-(4-methoxyphenyl)butanoic acid, the direct precursor to this compound acs.orgrsc.org. The development of a kilogram-scale synthesis highlights the industrial and pharmaceutical relevance of this chemical scaffold acs.org.

Furthermore, the product of the compound's primary cyclization reaction, 7-methoxy-1-tetralone, is a subject of ongoing scientific investigation. It serves as a versatile intermediate for the synthesis of more complex molecules, including various heterocyclic compounds sigmaaldrich.com. Recent studies have also uncovered the biological activity of 7-methoxy-1-tetralone itself, identifying it as a potential antitumor agent medchemexpress.comchemsrc.com. Research has shown that it can inhibit the proliferation and migration of cancer cells and induce apoptosis in hepatocellular carcinoma (HCC) models medchemexpress.comchemsrc.com. Additionally, the broader class of tetralone derivatives is being explored for its anti-inflammatory properties, specifically as inhibitors of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine nih.gov. These findings position 7-methoxy-1-tetralone, and by extension its precursor this compound, within the scope of cancer and inflammation research.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNFNJLSEHCPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374871 | |

| Record name | 4-(4-methoxyphenyl)butanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6836-18-6 | |

| Record name | 4-(4-methoxyphenyl)butanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6836-18-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Methoxyphenyl Butanoyl Chloride

Established Preparative Routes from 4-(4-Methoxyphenyl)butanoic Acid

The conversion of a carboxylic acid to an acyl chloride is a common and essential reaction. For 4-(4-methoxyphenyl)butanoic acid, this is typically accomplished using standard chlorinating agents, which effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom.

The use of thionyl chloride (SOCl₂) is a classic and widely employed method for the preparation of acyl chlorides from carboxylic acids. google.comorgsyn.org The reaction proceeds by treating 4-(4-methoxyphenyl)butanoic acid with an excess of thionyl chloride, often with gentle heating. A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to accelerate the reaction via the formation of the Vilsmeier reagent in situ.

The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification process as they are easily removed from the reaction mixture. orgsyn.org The excess thionyl chloride, which is a low-boiling liquid, can be removed by distillation. The final product, 4-(4-methoxyphenyl)butanoyl chloride, is typically purified by vacuum distillation. A general procedure involves heating the carboxylic acid with thionyl chloride for several hours to ensure complete conversion.

Table 1: Typical Reaction Parameters for Synthesis via Thionyl Chloride

| Parameter | Value/Condition |

|---|---|

| Starting Material | 4-(4-Methoxyphenyl)butanoic Acid |

| Reagent | Thionyl chloride (SOCl₂) |

| Catalyst | N,N-Dimethylformamide (DMF) (optional, catalytic amount) |

| Temperature | Typically heated (e.g., 60-80 °C) |

| Reaction Time | 1-4 hours |

| Work-up | Removal of excess reagent and byproducts via distillation |

An alternative and often milder method for synthesizing acyl chlorides involves the use of oxalyl chloride ((COCl)₂). chem-soc.si This reagent is known for its high reactivity and for producing only gaseous byproducts, which simplifies product isolation. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂), at low to ambient temperatures.

The reaction mechanism is similar to that of thionyl chloride, especially when a DMF catalyst is used. The reaction is as follows: C₁₁H₁₄O₃ + (COCl)₂ → C₁₁H₁₃ClO₂ + CO + CO₂ + HCl

The procedure generally involves dissolving the 4-(4-methoxyphenyl)butanoic acid in a dry solvent, cooling the solution, and then adding oxalyl chloride dropwise. chem-soc.siorgsyn.org A catalytic amount of DMF is added to initiate the reaction. The evolution of carbon monoxide and carbon dioxide gases indicates the progress of the reaction. Upon completion, the solvent and any residual volatile substances are removed under reduced pressure, yielding the crude acyl chloride, which can be used directly or purified further. orgsyn.org

Table 2: Typical Reaction Parameters for Synthesis via Oxalyl Chloride

| Parameter | Value/Condition |

|---|---|

| Starting Material | 4-(4-Methoxyphenyl)butanoic Acid |

| Reagent | Oxalyl chloride ((COCl)₂) |

| Catalyst | N,N-Dimethylformamide (DMF) (catalytic amount) |

| Solvent | Dichloromethane (CH₂Cl₂) or other inert solvent |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-24 hours |

| Work-up | Removal of solvent and volatiles by rotary evaporation |

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key factors include the choice of chlorinating agent, solvent, temperature, and reaction time.

Reagent Choice : Thionyl chloride is less expensive but may require higher temperatures, which can lead to side reactions for sensitive substrates. Oxalyl chloride is more reactive and allows for milder conditions but is more costly and moisture-sensitive. chem-soc.si The purity of the chlorinating agent is also crucial; for instance, impure thionyl chloride can negatively impact the yield. orgsyn.org

Solvent Selection : For reactions with oxalyl chloride, inert aprotic solvents like dichloromethane, chloroform, or benzene (B151609) are preferred to avoid side reactions. chem-soc.si For thionyl chloride reactions, it is common to use neat thionyl chloride as both the reagent and the solvent, though inert co-solvents can also be employed. The solvent must be anhydrous, as any water will hydrolyze the acyl chloride product back to the carboxylic acid.

Temperature Control : With oxalyl chloride, reactions are often initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature. chem-soc.si Thionyl chloride reactions typically require heating to proceed at a reasonable rate. Careful temperature management prevents the decomposition of the product and the formation of impurities.

Catalyst : The use of DMF as a catalyst is a standard practice that significantly accelerates the rate of both thionyl chloride and oxalyl chloride reactions.

Advanced and Emerging Synthetic Considerations

While traditional batch methods are well-established, modern synthetic chemistry is exploring more advanced techniques to address challenges such as stereocontrol and process safety and efficiency.

The synthesis of chiral acyl chlorides is a significant area of research, particularly for the preparation of pharmaceuticals and other biologically active molecules. While this compound itself is achiral, methodologies developed for analogous chiral butyryl chlorides are relevant. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

Strategies for accessing enantiomerically enriched acyl chlorides often involve the synthesis of a chiral carboxylic acid precursor, which is then converted to the acyl chloride using standard methods, with care taken to avoid racemization. Methods for preparing chiral carboxylic acids include:

Asymmetric Hydrogenation : Catalytic asymmetric hydrogenation of a corresponding unsaturated acid can establish the chiral center.

Chiral Auxiliaries : Attaching a chiral auxiliary to a prochiral substrate can direct a subsequent reaction to create the desired stereocenter. The auxiliary is then removed to yield the enantiomerically enriched acid. nih.gov

Organocatalysis : The use of small chiral organic molecules as catalysts for reactions, such as Michael additions, can generate chiral products in high enantiomeric excess. rsc.org

These enantioselective routes provide access to a wide range of optically active compounds that can be subsequently converted to their corresponding acyl chlorides. iupac.org

Continuous flow chemistry is an emerging technology that offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. acs.orgvapourtec.com The synthesis of acyl chlorides, which often involves toxic and reactive reagents like thionyl chloride, oxalyl chloride, or phosgene (B1210022), is particularly well-suited for flow methodologies. acs.org

In a flow system, reagents are continuously pumped through a network of tubes and reactors. The small reactor volume enhances heat and mass transfer, allowing for precise control over reaction conditions and minimizing safety risks associated with exothermic reactions or the accumulation of unstable intermediates. acs.orgresearchgate.net

Key benefits include:

Enhanced Safety : The on-demand generation and immediate consumption of hazardous reagents (e.g., phosgene from chloroform) in a confined space significantly reduces the risks associated with their storage and handling. acs.orgacs.org

Improved Efficiency : The high surface-area-to-volume ratio in flow reactors leads to faster reaction times and often higher yields compared to batch reactions. vapourtec.com

Scalability : Production can be easily scaled up by running the system for a longer duration or by using parallel reactor lines, bypassing the challenges of scaling up batch reactors.

The continuous flow synthesis of various acyl chlorides has been successfully demonstrated, suggesting that this methodology could be readily applied to the production of this compound, offering a safer and more efficient manufacturing process. acs.org

Catalyst-Mediated Approaches to Acyl Halide Formation

The conversion of carboxylic acids, such as 4-(4-methoxyphenyl)butanoic acid, into their corresponding acyl chlorides is a fundamental transformation in organic synthesis. While several reagents can effect this change, the use of catalysts is crucial for enhancing reaction rates, improving yields, and allowing for milder reaction conditions. Catalytic amounts of specific compounds, typically nitrogen-containing bases or amides, are employed to accelerate the formation of the acyl chloride.

The most prevalent catalysts for this transformation are N,N-dimethylformamide (DMF) and pyridine (B92270). wikipedia.orgyoutube.com These catalysts operate via a mechanism of nucleophilic catalysis. In reactions involving chlorinating agents like thionyl chloride or oxalyl chloride, the catalyst first reacts with the agent to form a highly reactive intermediate.

For instance, DMF reacts with thionyl chloride or oxalyl chloride to generate a Vilsmeier reagent, which is an electrophilic iminium species. wikipedia.org This reagent is significantly more reactive towards the carboxylic acid than the chlorinating agent itself. The carboxylic acid attacks the Vilsmeier reagent, leading to the formation of a mixed anhydride (B1165640) intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion, which results in the formation of the desired acyl chloride, this compound, and the regeneration of the DMF catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org This catalytic pathway provides a lower energy route for the reaction compared to the uncatalyzed process.

Similarly, bases like pyridine can function as nucleophilic catalysts. They attack the carbonyl group of a transiently formed acyl chloride or mixed anhydride, displacing the leaving group to form a quaternary acylammonium salt. wikipedia.org This acylammonium salt is a highly activated acylating agent, readily undergoing reaction with a chloride ion to yield the final product.

Research findings indicate that the choice of catalyst and reaction conditions can be optimized to achieve high yields. For example, in the synthesis of the closely related 4-methoxyphenylacetyl chloride, a catalytic amount of DMF was used in conjunction with thionyl chloride to achieve an 88% yield after heating for four hours. The use of a catalyst is often essential to drive the reaction to completion at a reasonable rate, especially when using less reactive chlorinating agents. youtube.com

The table below summarizes common catalytic systems used for the conversion of carboxylic acids to acyl chlorides, which are applicable to the synthesis of this compound.

| Chlorinating Agent | Catalyst | Typical Solvent | General Reaction Conditions | Key Intermediate |

|---|---|---|---|---|

| Thionyl chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | None (reagent as solvent) or inert solvent (e.g., DCM, Toluene) | Room temperature to reflux | Vilsmeier Reagent |

| Oxalyl chloride ((COCl)₂) | N,N-Dimethylformamide (DMF) | Inert solvent (e.g., DCM, Benzene) | 0 °C to room temperature | Vilsmeier Reagent |

| Thionyl chloride (SOCl₂) | Pyridine | Inert solvent (e.g., Chloroform) | Room temperature to reflux | Acylammonium Salt |

| Phosphorus Trichloride (PCl₃) | None typically required | None (reagent as solvent) | Reflux | N/A (Uncatalyzed) |

| Phosphorus Pentachloride (PCl₅) | None typically required | Inert solvent (e.g., Diethyl ether) | 0 °C to room temperature | N/A (Uncatalyzed) |

Reactivity and Reaction Mechanisms of 4 4 Methoxyphenyl Butanoyl Chloride

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the most characteristic reaction of acyl chlorides, including 4-(4-Methoxyphenyl)butanoyl chloride. masterorganicchemistry.com This class of reaction involves a nucleophile forming a new bond with the carbonyl carbon, which is followed by the departure of the chloride ion, a good leaving group. masterorganicchemistry.com The general mechanism proceeds through two principal stages: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl group. vanderbilt.edu The high reactivity of acyl chlorides stems from the electron-withdrawing nature of the chlorine atom, which strongly polarizes the carbonyl carbon, making it highly electrophilic and susceptible to attack by nucleophiles. libretexts.org

The pathway for nucleophilic acyl substitution reactions of acyl chlorides proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comvanderbilt.edu

Addition Step : The nucleophile (Nu:) attacks the electrophilic carbonyl carbon of this compound. This leads to the breaking of the C=O pi bond and the formation of a short-lived, negatively charged tetrahedral intermediate. vanderbilt.edulibretexts.org

Elimination Step : The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the chloride ion is expelled as the leaving group, resulting in the final substitution product. masterorganicchemistry.comlibretexts.org

For many years, the tetrahedral intermediate was considered a theoretical species that could not be directly observed. nih.gov However, recent investigations using advanced mass spectrometry techniques on the reaction of simple acyl chlorides (like acetyl chloride) with alcohols have successfully detected the protonated form of this transient intermediate. nih.gov These findings provide direct experimental evidence supporting the proposed addition-elimination mechanism. nih.gov While this specific detection has not been reported for this compound, it is understood to follow the same fundamental mechanistic pathway.

This compound reacts readily and often vigorously with ammonia, primary amines, and secondary amines to produce the corresponding amides. uomustansiriyah.edu.iqlibretexts.org This reaction is one of the most common and efficient methods for amide synthesis. hud.ac.uk The reaction proceeds via the standard nucleophilic acyl substitution mechanism. Typically, two equivalents of the amine are required: one acts as the nucleophile to attack the acyl chloride, and the second acts as a base to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. libretexts.org

Table 1: Examples of Amide Formation

| Nucleophile (Amine) | Product |

|---|---|

| Ammonia (NH₃) | 4-(4-Methoxyphenyl)butanamide |

| Benzylamine (C₆H₅CH₂NH₂) | N-Benzyl-4-(4-methoxyphenyl)butanamide |

| Pyrrolidine (C₄H₈NH) | 1-(4-(4-Methoxyphenyl)butanoyl)pyrrolidine |

The reaction of this compound with alcohols or phenols yields esters. uomustansiriyah.edu.iqchemguide.co.uk This process, known as alcoholysis, is a rapid and often exothermic reaction that serves as a common laboratory method for ester preparation. uomustansiriyah.edu.iq To drive the reaction to completion and neutralize the corrosive HCl byproduct, a weak base such as pyridine (B92270) is typically added. uomustansiriyah.edu.iq The reaction with phenols can be slower, but using the more nucleophilic phenoxide ion (formed by treating the phenol with a base like sodium hydroxide) can accelerate the process. chemguide.co.uk

Table 2: Examples of Ester Formation

| Nucleophile (Alcohol) | Product |

|---|---|

| Methanol (CH₃OH) | Methyl 4-(4-methoxyphenyl)butanoate |

| Ethanol (C₂H₅OH) | Ethyl 4-(4-methoxyphenyl)butanoate |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 4-(4-methoxyphenyl)butanoate |

Thioesters are organosulfur compounds that can be synthesized from this compound by reaction with a thiol (R-SH) or an alkali metal salt of a thiol (thiolate). wikipedia.org This reaction is analogous to ester formation and is a common route for preparing thioesters. wikipedia.orgresearchgate.net The use of a thiolate salt (e.g., RSNa) provides a more potent nucleophile and leads to a rapid and efficient reaction. wikipedia.org

Table 3: Examples of Thioester Formation

| Nucleophile (Thiol) | Product |

|---|---|

| Ethanethiol (CH₃CH₂SH) | S-Ethyl 4-(4-methoxyphenyl)butanethioate |

| Thiophenol (C₆H₅SH) | S-Phenyl 4-(4-methoxyphenyl)butanethioate |

The reaction of this compound with primary amino groups is a specific and highly efficient example of amide formation. The high nucleophilicity of primary amines makes this acylation reaction particularly rapid. This reactivity is exploited in various synthetic contexts, including the modification of amino acids and proteins. nih.gov For instance, the free amino group of an amino acid can be selectively acylated under appropriate conditions. In reactions with hydroxyamino acids, acidic conditions can be used to protonate the amino group, rendering it non-nucleophilic and allowing for chemoselective O-acylation at the hydroxyl group instead. nih.gov

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. sigmaaldrich.comorganic-chemistry.org This reaction is a form of electrophilic aromatic substitution. wikipedia.org In the case of this compound, this reaction can occur in two ways: intermolecularly with another aromatic compound or intramolecularly.

The mechanism involves the reaction of the acyl chloride with a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). sigmaaldrich.comorganicchemistrytutor.com The Lewis acid coordinates to the chlorine atom, facilitating its departure and generating a highly electrophilic, resonance-stabilized acylium ion. sigmaaldrich.com This acylium ion is the active electrophile that is then attacked by the nucleophilic π-electrons of an aromatic ring. sigmaaldrich.comwikipedia.org This attack forms a positively charged intermediate known as an arenium ion or sigma complex, which then loses a proton to restore aromaticity and yield the final aryl ketone product. wikipedia.org

A significant application for a molecule like this compound is intramolecular Friedel-Crafts acylation. The acyl chloride moiety can react with its own methoxy-activated phenyl ring, leading to a cyclization reaction. This type of reaction is known to produce cyclic ketones; for example, the closely related 4-phenylbutanoyl chloride cyclizes to form α-tetralone. blogspot.com In this case, the reaction would yield 7-methoxy-α-tetralone, a valuable synthetic intermediate. The methoxy (B1213986) group on the ring is an activating group, directing the electrophilic attack to the ortho position.

Table 4: Examples of Friedel-Crafts Acylation Products

| Aromatic Substrate | Catalyst | Product |

|---|---|---|

| Benzene (B151609) | AlCl₃ | 1-(4-Methoxyphenyl)-4-phenylbutan-1-one |

| Anisole (B1667542) | AlCl₃ | 1,4-Bis(4-methoxyphenyl)butan-1-one |

Hydrolysis Reactions and Stability in Aqueous Environments

Like other acyl chlorides, this compound is highly susceptible to hydrolysis. wikipedia.org In the presence of water, it readily reacts to form the corresponding carboxylic acid, 4-(4-methoxyphenyl)butanoic acid, and hydrochloric acid. wikipedia.org This reaction is typically rapid and can be vigorous.

| Reactant 1 | Reactant 2 | Product 1 | Product 2 |

|---|---|---|---|

| This compound | Water (H₂O) | 4-(4-methoxyphenyl)butanoic acid | Hydrochloric acid (HCl) |

Radical-Mediated Transformations Involving Acyl Chlorides

Beyond their classical role as electrophiles, acyl chlorides can also serve as precursors for the generation of acyl radicals. nih.govthieme-connect.com Modern synthetic methods, particularly those involving visible-light photoredox catalysis, have enabled the conversion of acyl chlorides into acyl radicals under mild conditions. nih.govrsc.orgthieme-connect.com This transformation opens up avenues for reactivity that are distinct from traditional polar reactions.

In a typical photoredox-catalyzed process, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) to the acyl chloride. thieme-connect.combeilstein-journals.org This can lead to the formation of an acyl radical, which is a versatile synthetic intermediate capable of participating in various carbon-carbon bond-forming reactions, such as Giese-type additions to electron-poor olefins. rsc.org A key advantage of generating acyl radicals under these mild photochemical conditions is the avoidance of undesired side reactions like decarbonylation, which can occur at higher temperatures. rsc.org While the use of aroyl chlorides as acyl radical precursors is established, specific examples detailing radical-mediated transformations of this compound are not extensively documented. rsc.org However, its chemical structure is amenable to such transformations based on the general reactivity of this functional group. nih.govrsc.org Another pathway to radical reactions involves Gilman reagents, where the reaction with an acid halide is thought to proceed through a radical mechanism rather than a standard nucleophilic acyl substitution. wikipedia.org

Applications of 4 4 Methoxyphenyl Butanoyl Chloride in Advanced Organic Synthesis

Design and Construction of Complex Molecular Architectures

The design and construction of complex molecular architectures are central to modern organic chemistry, aiming to create novel structures with specific functions. rsc.org Building blocks like 4-(4-Methoxyphenyl)butanoyl chloride are instrumental in these endeavors. The compound features two key components: the highly reactive acyl chloride functional group and the 4-methoxyphenylbutanoyl scaffold.

The acyl chloride group is a powerful tool for forming new chemical bonds. It readily reacts with a wide range of nucleophiles, including alcohols, amines, and arenes, to form esters, amides, and ketones, respectively. This high reactivity allows for the controlled and efficient assembly of carbon-carbon and carbon-heteroatom bonds, which is fundamental to building molecular complexity. beilstein-journals.org

The 4-methoxyphenylbutanoyl portion of the molecule provides a specific structural motif that can be incorporated into a larger target molecule. The methoxy-substituted aromatic ring and the flexible four-carbon chain can influence the final properties of the synthesized compound, such as its shape, solubility, and biological activity. Chemists can harness the specific reactivity of this compound to strategically add this fragment during the assembly of complex structures, ranging from natural product analogs to novel materials. beilstein-journals.org

Table 1: Key Reactions for Incorporating the 4-(4-Methoxyphenyl)butanoyl Scaffold

| Reaction Type | Nucleophile | Product | Significance in Complex Synthesis |

|---|---|---|---|

| Friedel-Crafts Acylation | Aromatic Ring (e.g., Benzene) | Aryl Ketone | Forms a new carbon-carbon bond, linking the scaffold to another aromatic system. |

| Esterification | Alcohol (R-OH) | Ester | Creates an ester linkage, often found in biologically active molecules and polymers. |

| Amidation | Amine (R-NH2) | Amide | Forms a stable amide bond, a cornerstone of peptide and pharmaceutical chemistry. |

Utility in Multi-step Synthetic Sequences

In multi-step synthesis, the goal is to build a complex target molecule from simpler starting materials through a series of chemical reactions. This compound is a useful intermediate in such sequences because it represents an "activated" form of 4-(4-methoxyphenyl)butanoic acid. The conversion of a carboxylic acid to an acyl chloride is a common strategy to increase its reactivity for subsequent bond-forming steps.

The use of reactive intermediates like this acyl chloride is also well-suited for modern synthetic technologies such as continuous flow chemistry. researchgate.netumontreal.ca In a flow system, short-lived, highly reactive reagents can be generated and immediately used in the next step of the sequence, improving safety and control over the reaction. researchgate.net The synthesis of 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol has been successfully performed in a telescoped flow system, demonstrating the applicability of related structures in multi-step flow synthesis. researchgate.net

Contribution to Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. frontierspecialtychemicals.com this compound serves as a key building block in the synthesis of various fine chemicals due to the prevalence of the methoxyphenyl motif in many biologically active compounds.

The 4-methoxyphenyl group is a common feature in many pharmaceutical drugs. By using this compound, synthetic chemists can efficiently introduce this entire structural unit in a single step. This streamlines the manufacturing process, which is a key consideration in fine chemical production. For example, related acyl chlorides like 4-methoxybenzoyl chloride are widely used in the synthesis of fine chemicals and pharmaceutical intermediates, including potential anti-cancer agents. ganeshremedies.com

The versatility of the acyl chloride allows it to be used in the synthesis of a diverse range of downstream products. Its ability to react with various functional groups enables the creation of libraries of related compounds for drug discovery or the production of specific, high-value target molecules.

Table 2: Potential Classes of Fine Chemicals Derived from this compound

| Class of Fine Chemical | Synthetic Transformation | Potential Application Area |

|---|---|---|

| Pharmaceutical Intermediates | Amidation with a chiral amine | Active Pharmaceutical Ingredients (APIs) |

| Specialty Esters | Esterification with a complex alcohol | Fragrances, Liquid Crystals |

| Aryl Ketones | Friedel-Crafts acylation | Electronic Materials, Photoinitiators |

| Heterocyclic Compounds | Reaction with bifunctional nucleophiles | Agrochemicals, Dyes |

Precursor for Macrocyclic and Supramolecular Compounds (e.g., Cyclophane Derivatives)

Macrocycles and supramolecular compounds are large, ring-like structures with unique properties and applications in areas like molecular recognition and catalysis. Cyclophanes, for example, are molecules containing two aromatic rings held in close proximity by aliphatic chains. nih.gov The synthesis of these complex, three-dimensional structures often requires carefully designed building blocks that can undergo macrocyclization reactions.

This compound is a potential precursor for such compounds. The butanoyl chain provides a flexible linker of a specific length, which is necessary to bridge two points in a molecule to form a large ring. The reactive acyl chloride at one end can be used to form the initial connection, for example, through an intermolecular Friedel-Crafts acylation with another aromatic molecule.

Following the initial bond formation, functional groups on the other parts of the molecule can be manipulated to facilitate the final ring-closing step. Strategies such as ring-closing metathesis (RCM), Glaser-Eglinton coupling, or intramolecular acylation are common methods for forming the macrocyclic structure. researchgate.netnih.gov The 4-(4-methoxyphenyl)butanoyl unit can provide the necessary structural elements to participate in these types of cyclization strategies, making it a valuable starting material for creating novel cyclophane and other macrocyclic derivatives.

Table 3: Macrocyclization Strategies Potentially Involving this compound Derivatives

| Macrocyclization Strategy | Description | Role of the Butanoyl Scaffold |

|---|---|---|

| Intramolecular Acylation | An acyl group on one end of a long chain reacts with an aromatic ring on the other end. | The butanoyl chain acts as the linker, and the acyl chloride is the reactive group. |

| Glaser-Eglinton Coupling | Coupling of two terminal alkynes to form a cyclic diyne. | The scaffold could be modified to include a terminal alkyne for participation in the coupling. |

| Ring-Closing Metathesis (RCM) | Formation of a cyclic alkene from a linear diene using a ruthenium catalyst. | The scaffold could be functionalized with terminal alkenes to act as the RCM substrate. |

| Suzuki-Miyaura (SM) Coupling | Cross-coupling of a boronic acid and an organohalide to form a biaryl linkage. | The aromatic ring of the scaffold could be halogenated to participate in the ring-closing coupling. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Methoxyphenyl)butanoyl chloride, and how can intermediates be purified?

- Synthesis : A common precursor, 4-(4-Methoxyphenyl)butyric acid (CAS 120738-89-8), can be converted to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Reaction conditions typically involve reflux in dichloromethane or toluene .

- Purification : Distillation under reduced pressure (boiling point ~174°C, similar to 4-chlorobutyryl chloride ) or recrystallization from dry ether/hexane mixtures is recommended. Store at -20°C in moisture-free, sealed containers to prevent hydrolysis .

Q. How can structural characterization be performed to confirm the identity of this compound?

- NMR : Use ¹H/¹³C NMR to identify key signals: the methoxy group (δ ~3.8 ppm for OCH₃), aromatic protons (δ ~6.8–7.2 ppm), and the acyl chloride carbonyl (δ ~170–175 ppm in ¹³C NMR). Compare with analogs like 4-Methoxyphenylacetyl chloride .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm the molecular ion ([M+H]⁺ expected at m/z ~224.07). Reference PubChem data for related sulfonyl chlorides for fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Handling : Use glove boxes or fume hoods due to moisture sensitivity and corrosive nature. Refer to SDS guidelines for benzoyl chloride derivatives (e.g., avoid skin contact; first-aid measures include washing with NaHCO₃ solution ).

- Storage : Anhydrous conditions (-20°C, argon atmosphere) prevent decomposition. Monitor for HCl off-gassing .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with amines or alcohols?

- Methodology : Use design of experiments (DoE) to test variables: solvent (e.g., THF vs. DMF), base (e.g., triethylamine vs. pyridine), and temperature. For amide formation, optimize stoichiometry (1.2–1.5 eq acyl chloride) and reaction time (2–24 hrs) .

- Monitoring : Track progress via TLC (visualized with UV or ninhydrin) or in situ IR to detect carbonyl disappearance (~1800 cm⁻¹).

Q. How can contradictory spectroscopic data (e.g., unexpected carbonyl shifts) be resolved?

- Advanced NMR : Employ 2D techniques (HSQC, HMBC) to assign quaternary carbons and differentiate between acyl chloride and potential hydrolysis products (e.g., carboxylic acid at δ ~170 ppm). Compare with crystallographic data from SHELXL-refined structures .

- Computational Analysis : Use density functional theory (DFT) to simulate NMR/IR spectra and validate assignments against experimental data .

Q. What mechanistic insights exist for nucleophilic acyl substitutions involving this compound?

- Kinetic Studies : Monitor reaction rates under varying nucleophile concentrations (e.g., primary vs. secondary amines) to establish a Hammett plot. Use stopped-flow NMR for fast reactions.

- Isotopic Labeling : Introduce ¹⁸O-labeled water to trace hydrolysis pathways and quantify stability in protic solvents .

Q. How is this compound applied in medicinal chemistry or agrochemical development?

- Drug Design : Serve as a building block for protease inhibitors or kinase-targeting molecules. For example, derivatives of 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide show receptor-binding potential .

- Agrochemicals : Functionalize with sulfonyl or triazole groups (e.g., as in patent EP 2021 filings) to enhance pesticidal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.